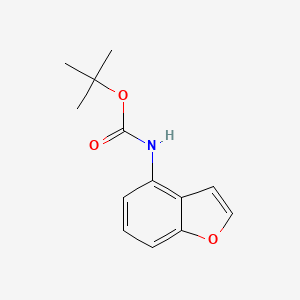![molecular formula C12H7BrN4O2 B13820950 6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine](/img/structure/B13820950.png)
6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine is a heterocyclic compound that features a bromine atom and a nitro group attached to an imidazo[1,2-a]pyrimidine core. This compound is of significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with 4-nitrobenzaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually carried out in a solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization and bromination processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or using sodium dithionite in aqueous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Formation of 6-amino-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine.
Oxidation: Oxidized derivatives of the imidazo[1,2-a]pyrimidine ring.
Applications De Recherche Scientifique
6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imidazo[1,2-a]pyrimidine core can interact with nucleic acids or proteins. These interactions can lead to the modulation of biological pathways, such as inhibition of enzyme activity or interference with DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Nitrophenyl)-imidazo[1,2-a]pyrimidine: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Chloro-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
2-(4-Amino-phenyl)-imidazo[1,2-a]pyrimidine:
Uniqueness
6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine is unique due to the presence of both bromine and nitro groups, which provide distinct chemical reactivity and potential for diverse biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C12H7BrN4O2 |
|---|---|
Poids moléculaire |
319.11 g/mol |
Nom IUPAC |
6-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C12H7BrN4O2/c13-9-5-14-12-15-11(7-16(12)6-9)8-1-3-10(4-2-8)17(18)19/h1-7H |
Clé InChI |
FYRUOXMTGFRKBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN3C=C(C=NC3=N2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




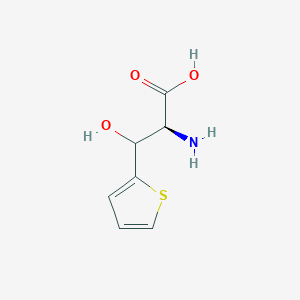


![(2R)-2-(diethylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13820908.png)
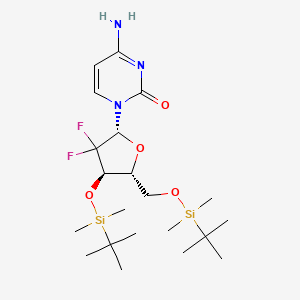
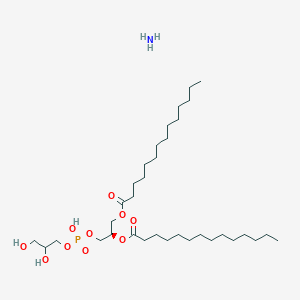
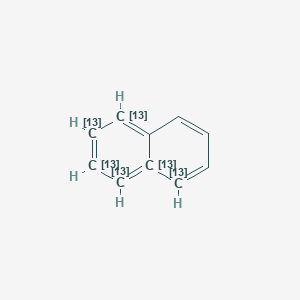
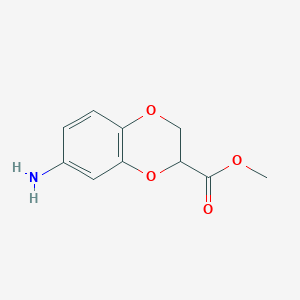
![Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium](/img/structure/B13820935.png)

![3-[(2Z)-5-chloro-2-[[(3E)-3-[[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13820943.png)
